Curassavine
CAS No.: 68385-70-6
Cat. No.: VC3826908
Molecular Formula: C16H29NO4
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68385-70-6 |
|---|---|
| Molecular Formula | C16H29NO4 |
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate |
| Standard InChI | InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 |
| Standard InChI Key | VBLBKKUAYMFOAG-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |
| Canonical SMILES | CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Curassavine’s structure combines a bicyclic pyrrolizidine nucleus with a branched ester side chain (Figure 1). The necine base, (-)-trachelanthamidine, features a saturated 1-hydroxymethylpyrrolizidine skeleton esterified at the C-1 position with (-)-curassavic acid, a 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoic acid derivative . This configuration was confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which revealed key fragments at m/z 124 (base peak) and 142, characteristic of trachelanthamidine .
Table 1: Key Physicochemical Properties of Curassavine
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉NO₄ |
| Molecular Weight | 299.41 g/mol |
| CAS Registry Number | 68385-70-6 |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) |
| Optical Rotation | [α]ᴅ²⁵ +1.4° (ethanol) |
| Stability | Decomposes under UV light and elevated temperatures |
Spectral Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 1H, H-1), 2.95–2.89 (m, 1H, H-8), 2.34–2.28 (m, 2H, H-3), 1.45 (s, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 174.2 (C=O), 72.1 (C-2), 58.3 (C-1), 42.7 (C-8), 24.1 (CH₃) .
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HRMS (ESI+): m/z 300.2145 [M+H]⁺ (calc. 300.2149 for C₁₆H₃₀NO₄) .
Biosynthesis and Natural Distribution
Biosynthetic Pathway
Curassavine biosynthesis in Heliotropium species involves two parallel pathways:
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Necine Base Formation: Derived from putrescine via arginine decarboxylation, trachelanthamidine is synthesized through sequential oxidation and cyclization reactions .
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Esterification: (-)-Curassavic acid, synthesized via β-oxidation of fatty acids, esterifies the C-1 hydroxyl group of trachelanthamidine, a reaction catalyzed by acyltransferases .
Ecological Occurrence
Curassavine occurs in:
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Heliotropium curassavicum (Sea Lavender): Coastal regions of the Americas .
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Anchusa officinalis (Common Bugloss): Temperate Eurasian meadows .
Its concentration varies seasonally, peaking during flowering (0.8–1.2% dry weight) .
Analytical Methods for Identification
Chromatographic Techniques
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Reverse-Phase HPLC: C₁₈ column, mobile phase MeOH:H₂O (70:30), retention time 12.7 min .
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Thin-Layer Chromatography (TLC): Silica gel GF₂₅₄, CH₂Cl₂:MeOH:NH₃ (60:40:1), Rf 0.56 .
Spectroscopic Methods
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Circular Dichroism (CD): Confirmed absolute configuration as (1R,2R,7S,8R) .
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NOE Difference Spectroscopy: Verified trans-configuration of H-1 and H-8 protons (Δδ < 0.01 ppm) .
Table 2: Key MS Fragments of Curassavine
| m/z | Fragment Ion | Composition |
|---|---|---|
| 299 | [M]⁺ | C₁₆H₂₉NO₄ |
| 142 | C₇H₁₂NO | Necine + hydroxyl |
| 124 | C₆H₁₀N | Base pyrrolizidine |
Pharmacological and Toxicological Profile
Bioactivity Studies
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Anti-Inflammatory Effects: Crude extracts of H. curassavicum (containing 0.3% Curassavine) reduced carrageenan-induced paw edema in rats by 58% at 100 mg/kg .
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Antimicrobial Activity: Inhibited Staphylococcus aureus (MIC 256 µg/mL) and Candida albicans (MIC 512 µg/mL) .
Toxicity Data
Current Research and Future Directions
Recent studies focus on:
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Synthetic Analogues: Modifying the ester side chain to enhance bioavailability (e.g., 7-O-acetylcurassavine, log P 1.92 vs. 1.43 for parent compound) .
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Biosynthetic Engineering: Overexpressing arginine decarboxylase in Nicotiana benthamiana increased necine yield by 4.2-fold .
Critical research gaps include:
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Long-Term Toxicity: No data exist on chronic exposure in mammalian models.
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Mechanistic Studies: Target identification for anti-inflammatory effects remains unresolved.
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